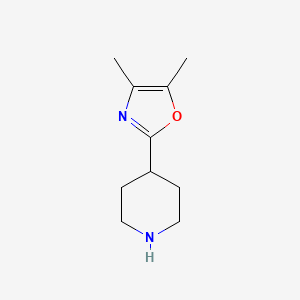
4-(dimethyl-1,3-oxazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethyl-1,3-oxazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a dimethyl-1,3-oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1,3-oxazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the iodocyclization of O-alkenyl imidates derived from specific imidazolidinones . This reaction can be carried out under mild conditions, often using a palladium catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Complex Molecules
4-(Dimethyl-1,3-oxazol-2-yl)piperidine serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to create derivatives with enhanced biological activity.
Synthetic Routes
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include iodocyclization of O-alkenyl imidates derived from specific imidazolidinones. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity during industrial production.
Biological Applications
Biological Pathway Studies
The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its oxazole moiety allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes.
Prolyl Oligopeptidase Inhibition
Recent studies have highlighted its role as a nonpeptidic inhibitor of prolyl oligopeptidase (PREP), a serine protease involved in neurodegenerative diseases. Compounds derived from this compound have shown efficacy in modulating protein-protein interactions related to neurodegeneration, such as reducing α-synuclein aggregation in models of Parkinson's disease .
Industrial Applications
Material Production
In the industrial sector, this compound is used to produce materials with specific properties, including polymers and coatings. Its unique substitution pattern imparts distinct chemical and physical properties that are advantageous for developing specialized materials.
Case Study 1: Neurodegenerative Disease Research
In a study investigating the effects of PREP inhibitors on neurodegenerative diseases, this compound derivatives were assessed for their ability to reduce reactive oxygen species production and modulate α-synuclein dynamics. Results indicated that these compounds could restore motor functions in transgenic mouse models, demonstrating their potential therapeutic applications .
Case Study 2: Synthesis of Isoxazole Derivatives
Research focused on modifying natural alkaloids with isoxazole derivatives has shown that incorporating this compound enhances biological activity. The synthesized derivatives exhibited promising results in terms of physiological activity, paving the way for further exploration in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 4-(dimethyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4,5-Dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
- 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
4-(Dimethyl-1,3-oxazol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4,5-dimethyl-2-piperidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C10H16N2O/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
HRKIGPGSMJSWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2CCNCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













